Lithium p-toluate Lithium p-toluate
Brand Name: Vulcanchem
CAS No.: 16090-05-4
VCID: VC21051687
InChI: InChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
SMILES: [Li+].CC1=CC=C(C=C1)C(=O)[O-]
Molecular Formula: C8H7LiO2
Molecular Weight: 142.1 g/mol

Lithium p-toluate

CAS No.: 16090-05-4

Cat. No.: VC21051687

Molecular Formula: C8H7LiO2

Molecular Weight: 142.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium p-toluate - 16090-05-4

Specification

CAS No. 16090-05-4
Molecular Formula C8H7LiO2
Molecular Weight 142.1 g/mol
IUPAC Name lithium;4-methylbenzoate
Standard InChI InChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key SWMADUDQOSXKBZ-UHFFFAOYSA-M
Isomeric SMILES [Li+].CC1=CC=C(C=C1)C(=O)[O-]
SMILES [Li+].CC1=CC=C(C=C1)C(=O)[O-]
Canonical SMILES [Li+].CC1=CC=C(C=C1)C(=O)[O-]

Introduction

Physical and Chemical Properties

Basic Properties

Lithium p-toluate presents as a solid compound with distinct physicochemical properties that influence its behavior in chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of lithium p-toluate.

PropertyValue
CAS Number16090-05-4
Molecular FormulaC₈H₇LiO₂
Molecular Weight142.08-142.1 g/mol
IUPAC Namelithium;4-methylbenzoate
Standard InChIInChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
PSA40.13000
LogP0.35850

The relatively low molecular weight of lithium p-toluate, combined with its moderate partition coefficient (LogP) value, indicates a balance between hydrophilic and hydrophobic properties, which affects its solubility profile and reactivity patterns .

Structural Characteristics

The structure of lithium p-toluate features a p-toluate anion (4-methylbenzoate) with a lithium cation. The coordination environment around the lithium ion plays a crucial role in determining the compound's reactivity. In solid state, lithium p-toluate typically exhibits aggregation patterns through coordination between the lithium ion and oxygen atoms, forming complex structures that influence its behavior in solution.

The carboxylate group serves as the primary coordination site for the lithium ion, while the methyl group at the para position contributes to the electronic properties of the aromatic ring. This electronic distribution affects the reactivity of the compound, particularly in the context of directed ortho-metalation and lateral lithiation reactions .

Synthesis and Production Methods

Several methods exist for the synthesis of lithium p-toluate, with the most common approach involving the neutralization of p-toluic acid with lithium-containing bases. The general synthetic pathway can be represented as follows:

  • Direct neutralization with lithium hydroxide or lithium carbonate:
    p-toluic acid + LiOH → lithium p-toluate + H₂O
    2 p-toluic acid + Li₂CO₃ → 2 lithium p-toluate + CO₂ + H₂O

This synthesis route is straightforward and highlights the reactivity of the carboxylic acid group in forming a stable lithium salt.

Alternative methods include:

  • Transmetalation from other metal carboxylates

  • Carboxylation of organolithium reagents

  • Exchange reactions with other lithium salts

The production of high-purity lithium p-toluate is essential for its applications in organic synthesis. Starting materials for p-toluic acid typically include p-xylene, which undergoes oxidation at temperatures between 150°C and 200°C in the presence of catalysts such as cobalt, manganese, or cerium salts .

Recent developments in green chemistry have explored alternative routes for producing p-toluic acid from biomass-derived resources, which could potentially lead to more sustainable methods for synthesizing lithium p-toluate .

Applications in Organic Synthesis

Lateral Lithiation Reactions

One of the most significant applications of lithium p-toluate is in lateral lithiation reactions, where it facilitates the deprotonation of benzylic positions. This process is particularly valuable in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds .

Recent studies have demonstrated that lithium p-toluate, especially when used in conjunction with other lithium salts such as LiBr, can enhance the selectivity and efficiency of lateral lithiation processes. The LiTMP-LiBr complex-induced lateral lithiation has emerged as a powerful methodology for synthesizing complex organic compounds, including isocoumarins .

The mechanism of lateral lithiation involves the formation of complex lithium aggregates that position the base in proximity to the benzylic position, facilitating deprotonation. The resulting benzylic lithium species can then react with various electrophiles to form new bonds .

Synthesis of Complex Molecules

Lithium p-toluate plays a crucial role in the synthesis of complex organic molecules, particularly heterocyclic compounds like isocoumarins. The compound's ability to direct lithiation and subsequent reactions with electrophiles makes it valuable in constructing complex molecular frameworks .

A notable application involves the cross-ester coupling of 2-methoxy o-toluate esters facilitated by lithium complexes to directly yield isocoumarins without forming carbonyl intermediates. This methodology, which relies on proximity-induced lateral lithiation and expedited acylation, has proven useful in synthesizing natural product precursors, including lunatinins .

The reaction proceeds through a tandem process involving:

  • Proximity-induced lateral lithiation

  • Complex-induced acylation

  • Enolization

  • Lactonization

This methodology offers a more efficient route to isocoumarins compared to traditional approaches that require multiple steps and often produce unwanted byproducts .

Comparative Analysis with Related Compounds

Lithium p-toluate belongs to a family of compounds that includes various lithium salts and toluic acid derivatives. Understanding its properties in relation to these compounds provides valuable insights into its behavior and applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences from Lithium p-toluate
p-Toluic acidC₈H₈O₂136.15Protonated carboxyl group; higher acidity
Methyl p-toluateC₉H₁₀O₂150.17Ester group instead of carboxylate; lower reactivity in lithiation
Ethyl p-toluateC₁₀H₁₂O₂164.20Ethyl ester group; different solubility profile
Lithium p-toluenethiolateC₇H₇LiS130.14Contains thiolate instead of carboxylate; different reactivity patterns
Lithium benzoateC₇H₅LiO₂128.06Lacks methyl group; slightly different electronic properties

Compared to other lithium carboxylates, lithium p-toluate exhibits distinctive reactivity patterns influenced by the methyl substituent at the para position. This substituent affects the electronic distribution in the aromatic ring, altering the compound's behavior in various chemical transformations .

The ester derivatives of p-toluic acid (methyl and ethyl p-toluate) serve as important precursors and alternatives in organic synthesis, offering different reactivity profiles compared to lithium p-toluate. These esters are often used in reactions where the carboxylate functionality needs to be masked or modified .

Recent Research Findings and Future Perspectives

Recent advancements in organolithium chemistry have expanded the applications of lithium p-toluate and related compounds. A notable development is the use of lithium complexes in facilitating lateral lithiation and cross-ester coupling reactions, as demonstrated in the synthesis of isocoumarins and other heterocyclic compounds .

Research has highlighted the importance of lithium salt aggregation in influencing the reactivity of these compounds. The formation of complex lithium aggregates through coordination with the carboxylate group and other ligands plays a crucial role in directing the course of reactions and enhancing selectivity .

Future research directions may include:

  • Exploration of catalytic applications of lithium p-toluate in asymmetric synthesis

  • Investigation of its potential role in lithium-ion battery technologies

  • Development of new synthetic methodologies utilizing its unique reactivity patterns

  • Further studies on its biological activities and potential medicinal applications

  • Green chemistry approaches for its synthesis and applications

The versatility of lithium p-toluate suggests that its full potential in various fields of chemistry and materials science has yet to be realized. Continued research efforts are likely to uncover new applications and enhance our understanding of its fundamental properties and reactivity patterns.

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